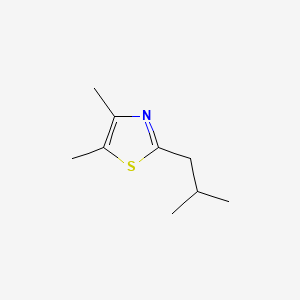![molecular formula C16H12N4O2 B1594371 1-[(4-Nitrophenyl)azo]naphthalen-2-amine CAS No. 3025-77-2](/img/structure/B1594371.png)
1-[(4-Nitrophenyl)azo]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dull reddish blue to reddish violet solid or dark maroon powder. (NTP, 1992)
Scientific Research Applications
Intestinal Microflora Alterations : Goldin and Gorbach (1984) investigated the effects of aromatic nitro and azo compounds, including 1-[(4-Nitrophenyl)azo]-2-naphthol, on the production of free amines in the intestines. They found that diet, antibiotics, and Lactobacillus acidophilus significantly influenced these processes (Goldin & Gorbach, 1984).
Electronic Coupling in Radical Cations : Nöll et al. (2007) explored the electronic coupling in radical cations of 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. This study aids in understanding the electronic properties of compounds like 1-[(4-Nitrophenyl)azo]naphthalen-2-amine (Nöll et al., 2007).
Electrochemical Behavior of Azonaphthol Derivatives : Jayadevappa et al. (2006) studied the electroreduction of azodyes, including 1-(4-nitrophenyl)-azo-2-naphthol. This research provides insights into the electrochemical properties of such compounds (Jayadevappa et al., 2006).
Nanoparticle Preparation and Properties : Yuan Le et al. (2010) described the preparation of nanosized 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol particles, providing information relevant to the nano-scale manipulation of similar compounds (Yuan Le et al., 2010).
Azo-Coupling Reactions in Analytical Chemistry : Pankratov (2004) conducted a quantum-chemical study of azo-coupling reactions involving naphthalen-1-amine, which is structurally related to 1-[(4-Nitrophenyl)azo]naphthalen-2-amine. This research is significant for understanding the chemistry of azo compounds (Pankratov, 2004).
Copper Compounds with Azo Ligands : Khamass and Majeed (2022) synthesized new copper complexes using azo ligands, demonstrating the application of such compounds in coordination chemistry (Khamass & Majeed, 2022).
Photophysical Characterization for OLEDs : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including nitroaromatic naphthalene derivatives, for application in organic light-emitting diodes (OLEDs). This highlights the potential use of 1-[(4-Nitrophenyl)azo]naphthalen-2-amine in optoelectronic devices (García-López et al., 2014).
properties
CAS RN |
3025-77-2 |
|---|---|
Product Name |
1-[(4-Nitrophenyl)azo]naphthalen-2-amine |
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C16H12N4O2/c17-15-10-5-11-3-1-2-4-14(11)16(15)19-18-12-6-8-13(9-7-12)20(21)22/h1-10H,17H2 |
InChI Key |
VERRKUAVICFWGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N |
melting_point |
365.9 °F (NTP, 1992) |
Other CAS RN |
3025-77-2 |
physical_description |
Dull reddish blue to reddish violet solid or dark maroon powder. (NTP, 1992) |
solubility |
less than 0.1 mg/mL at 64° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)

